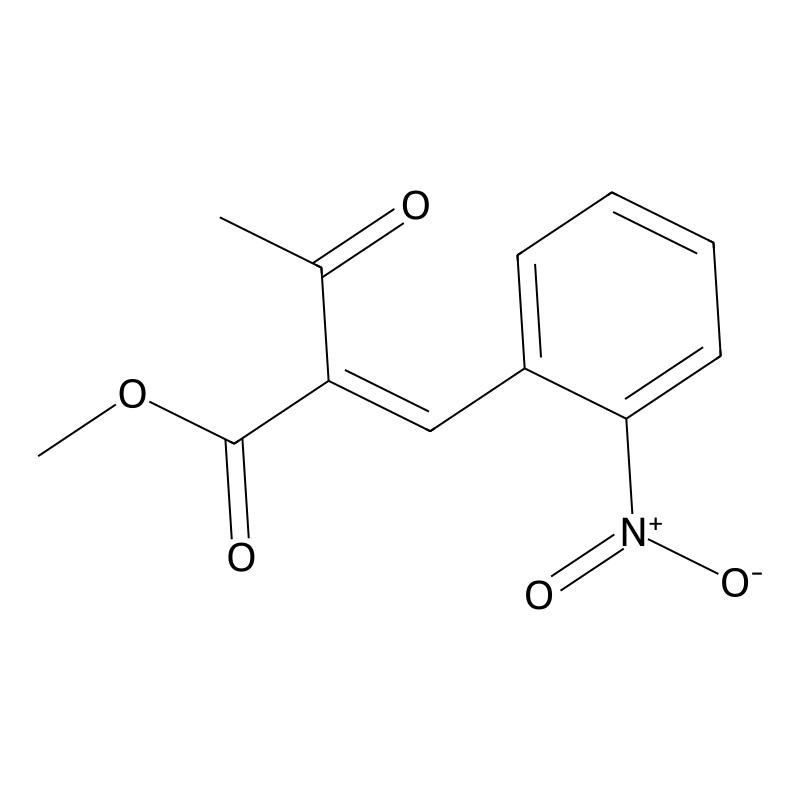

Methyl 2-(2-nitrobenzylidene)acetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

Potential Applications:

While the specific applications of Methyl 2-(2-nitrobenzylidene)acetoacetate are not extensively documented, its structural features suggest potential research avenues in various fields:

- Organic Synthesis: The presence of the reactive carbonyl groups (C=O) makes it a potential intermediate in the synthesis of more complex organic molecules. Its nitro group (-NO₂) can act as a leaving group in certain reactions, allowing further modification. [, ]

- Material Science: The aromatic ring and nitro group can contribute to interesting electronic and optical properties, making it a candidate for exploration in the development of new materials with specific functionalities. However, further research is needed to explore its potential in this area. []

- Medicinal Chemistry: The nitro group and the β-diketo moiety (C-C-C=O-C=O) are commonly found in various bioactive molecules. However, there is no documented research specifically exploring the potential biological activity of Methyl 2-(2-nitrobenzylidene)acetoacetate. Further studies are required to investigate its potential as a lead compound for drug discovery. []

Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound characterized by its unique structure, which includes a nitro group attached to a benzylidene moiety. Its molecular formula is , and it has a molecular weight of approximately 249.22 g/mol. This compound appears as a yellow solid and is soluble in organic solvents such as chloroform and dichloromethane, making it useful in various chemical applications .

- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Reduction: This compound can be reduced to form corresponding amines or other reduced products.

- Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

- Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex molecules .

Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various nucleophiles.

The synthesis of methyl 2-(2-nitrobenzylidene)acetoacetate typically involves the condensation reaction between methyl acetoacetate and 2-nitrobenzaldehyde. The general procedure includes:

- Mixing 2-nitrobenzaldehyde with methyl acetoacetate.

- Adding a base catalyst such as sodium hydroxide or potassium hydroxide.

- Heating the mixture at reflux for several hours.

- Cooling the reaction mixture and extracting the product using a suitable solvent.

- Purifying the product through recrystallization or column chromatography .

This method can be scaled up for industrial production using continuous flow reactors for enhanced efficiency.

Methyl 2-(2-nitrobenzylidene)acetoacetate has diverse applications, including:

- Chemistry: Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Useful in studying enzyme-catalyzed reactions and probing biological pathways.

- Medicine: Employed in synthesizing drugs targeting cardiovascular diseases and cancer.

- Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

Research into the interactions of methyl 2-(2-nitrobenzylidene)acetoacetate with biological systems is ongoing. Its unique structural features allow it to interact with various enzymes and receptors, potentially influencing biochemical pathways. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with several similar compounds, including:

- Methyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group at the 3-position; exhibits comparable chemical reactivity but may differ in biological activity.

- Methyl 2-(4-nitrobenzylidene)acetoacetate: Contains the nitro group at the 4-position; also shares similar reactivity patterns.

The uniqueness of methyl 2-(2-nitrobenzylidene)acetoacetate lies in its specific structural configuration, influencing its reactivity and interactions with biological targets .

Methyl 2-(2-nitrobenzylidene)acetoacetate (CAS 39562-27-1) emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its significance was first highlighted in the 1986 patent US4600778A, which detailed its role in synthesizing 1,4-dihydropyridinedicarboxylic esters—key precursors for calcium channel blockers like nifedipine. The compound’s synthesis leverages the Knoevenagel condensation, a reaction pioneered by Emil Knoevenagel in 1896, enabling the formation of α,β-unsaturated carbonyl compounds from aldehydes and active methylene derivatives. This method remains foundational in producing nitrobenzylidene acetoacetates, including methyl 2-(2-nitrobenzylidene)acetoacetate.

Structural Significance in Organic Chemistry

The molecule features a conjugated system comprising a β-ketoester group and a 2-nitrobenzylidene moiety. Its structure (C₁₂H₁₁NO₅) includes:

- A nitro group at the ortho position, imparting electron-withdrawing effects.

- A benzylidene double bond enabling photochemical reactivity.

- A methyl acetoacetate backbone facilitating nucleophilic and electrophilic interactions.

This architecture underpins its versatility in organic synthesis, particularly in cyclization reactions and photochemical applications.

Traditional Knoevenagel Condensation Approaches

The Knoevenagel condensation between methyl acetoacetate and 2-nitrobenzaldehyde remains the most widely used method for synthesizing methyl 2-(2-nitrobenzylidene)acetoacetate. This reaction typically employs a base catalyst, such as piperidine or pyridinium acetate, in a polar protic solvent like ethanol or methanol. For instance, a protocol involving 15.1 g of 2-nitrobenzaldehyde, 13.92 g of methyl acetoacetate, and 0.41 g of pyridinium acetate in ethanol at 80°C for 2 hours yields a crude product, which is subsequently concentrated and purified via recrystallization [1] .

The reaction mechanism proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. Traditional methods often achieve yields of 70–85%, though purity depends on recrystallization solvents (e.g., ethyl acetate/petroleum ether mixtures) [1]. A key limitation is the formation of byproducts due to incomplete dehydration or side reactions with the nitro group.

Catalytic Optimization Strategies

Recent advances focus on enhancing catalytic efficiency and selectivity. Piperidine derivatives, such as piperidine acetate, reduce the elimination step barrier from 23.4 kcal mol⁻¹ (with hydroxide ions) to 14.1 kcal mol⁻¹, significantly accelerating the reaction [4]. Imidazolium-based ionic liquids, like 1-methoxyethyl-3-methylimidazolium trifluoroacetate, offer dual functionality as solvents and catalysts, enabling room-temperature reactions with yields exceeding 90% [5].

Table 1: Catalytic Systems for Knoevenagel Condensation

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridinium acetate | 80 | 78 | 95 |

| Piperidine acetate | 70 | 85 | 97 |

| Ionic liquid [MeOEtMIM]+[CF3COO]¯ | 25 | 92 | 99 |

Heterogeneous catalysts, such as MgBr₂·OEt₂, are also explored for recyclability, though their activity for sterically hindered substrates remains inferior to homogeneous systems [2].

Green Chemistry Synthesis Techniques

Green chemistry approaches prioritize solvent reduction and bio-based catalysts. Agro-waste extracts, rich in natural amines, catalyze the condensation of 2-nitrobenzaldehyde and methyl acetoacetate under solvent-free conditions, achieving 80–88% yields [2]. Ethanol, a renewable solvent, replaces traditional methanol in optimized protocols, reducing toxicity without compromising efficiency [1].

Ionic liquids further exemplify sustainability. For example, 1-methoxyethyl-3-methylimidazolium trifluoroacetate is recyclable for up to five cycles, maintaining 89% yield in the fifth iteration [5]. Microwave-assisted synthesis has also been investigated, reducing reaction times from hours to minutes, though scalability remains unproven.

Industrial-Scale Production Challenges

Scaling up methyl 2-(2-nitrobenzylidene)acetoacetate synthesis introduces multifaceted challenges:

- Catalyst Recovery: Homogeneous catalysts like piperidine acetate require energy-intensive distillation for reuse, increasing costs. Ionic liquids, while recyclable, face viscosity issues at large volumes [5].

- Purification Complexity: Vacuum distillation and recrystallization steps consume significant resources. Impurities from nitro group side reactions necessitate multiple washes, raising waste output [1].

- Safety Concerns: The exothermic nature of the condensation reaction demands precise temperature control to prevent thermal runaway, especially in batch reactors.

- Cost of Raw Materials: 2-Nitrobenzaldehyde, a specialty chemical, accounts for 60–70% of production costs. Sustainable sourcing remains a bottleneck.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.25 | 500–1000 |

| Energy Consumption (kWh/kg) | 12 | 8.5 (optimized) |

| Waste Solvent (L/kg) | 3.2 | 2.1 |

Methyl 2-(2-nitrobenzylidene)acetoacetate participates in various condensation reactions with active methylene compounds, which are characterized by the presence of two electron-withdrawing groups that activate the adjacent methylene carbon for nucleophilic attack [5] [6]. These reactions typically proceed through a Knoevenagel condensation mechanism, where the compound acts as an electrophilic partner.

The most commonly employed condensation reaction involves the use of piperidine and acetic acid as catalysts in alcoholic solvents [7] [8]. Under these conditions, the compound undergoes condensation with methyl acetoacetate and 2-nitrobenzaldehyde to form the target product with yields ranging from 70 to 90 percent [7] [4]. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the active methylene compound attacks the carbonyl carbon, followed by water elimination to form the extended conjugated system [5] [6].

Multicomponent reactions represent another significant application of this compound in condensation chemistry [9] [5]. These reactions involve the simultaneous participation of three or more reactants to form complex molecular scaffolds in a single synthetic operation. The compound has been successfully employed in the synthesis of various heterocyclic structures, including 1,5-benzodiazepines and pyrazole derivatives [9] [5].

The thermal Michael reaction provides an alternative pathway for condensation reactions, where the compound reacts with Mannich bases under elevated temperatures [6]. This reaction proceeds through a unique mechanism involving the formation of a zwitterionic intermediate, followed by proton transfer and fragmentation to yield the condensation product [6].

Oxidation Pathways and Nitro Group Functionalization

The nitro group in methyl 2-(2-nitrobenzylidene)acetoacetate serves as a key functional handle for oxidative transformations [10] [11]. The compound undergoes several types of oxidation reactions, each leading to distinct products with varying synthetic utility.

Manganese(III) acetate-mediated oxidation represents one of the most studied oxidative pathways [12]. This reaction involves the oxidation of the activated methylene position adjacent to the nitro group, leading to the formation of radical intermediates that can undergo subsequent cyclization or fragmentation reactions [12]. The yields for these reactions typically range from 40 to 60 percent, depending on the substrate structure and reaction conditions [12].

Peroxynitrite-initiated oxidation has been investigated as a potential pathway for generating reactive intermediates [13]. This oxidation method involves the interaction of peroxynitrite with the acetoacetate moiety, leading to the formation of highly reactive species that can undergo further transformations [13]. The reaction proceeds through a radical mechanism, generating methyl radicals and carbon-centered radicals that can participate in chain reactions [13].

Oxidative cyclization reactions provide access to cyclic products through intramolecular bond formation [12]. These reactions typically involve the oxidation of nitroacetates with manganese(III) acetate, leading to the formation of isoxazolines, isoxazoline oxides, or cyclopropane derivatives [12]. The selectivity of these reactions depends on the electronic nature of the alkene substituents, with electron-rich alkenes favoring oxidative cyclization and electron-poor alkenes favoring nitrile oxide formation [12].

The nitro group functionalization can also proceed through enzymatic pathways, particularly in biological systems [10]. Type I nitroreductases catalyze the two-electron reduction of the nitro group to generate nitroso intermediates, which can undergo further reduction to hydroxylamine derivatives [10]. These transformations are particularly relevant in the context of prodrug activation and antimicrobial activity [10].

Reduction Mechanisms for Derivative Synthesis

Reduction reactions of methyl 2-(2-nitrobenzylidene)acetoacetate offer versatile pathways for the synthesis of valuable derivatives [14]. The compound contains multiple reducible functional groups, including the nitro group, carbonyl functionalities, and the conjugated double bond system.

Nitro group reduction represents the most straightforward transformation, typically employing hydrogen gas with palladium on carbon catalyst . This reaction proceeds through the sequential formation of nitroso and hydroxylamine intermediates, ultimately yielding the corresponding amino derivative . The yields for this transformation are generally excellent, ranging from 80 to 95 percent .

Selective carbonyl reduction can be achieved using sodium borohydride as the reducing agent [16]. This reaction selectively reduces the ketone functionality while leaving the ester group intact, providing access to alcohol derivatives [16]. The reaction proceeds through a nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol [16]. Yields for this transformation typically range from 60 to 85 percent [16].

Catalytic hydrogenation using various metal catalysts provides access to multiple reduction products simultaneously [14]. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the controlled formation of specific derivatives [14]. Iron-based catalysts have shown particular promise for the reduction of nitro compounds, offering high efficiency and selectivity [17].

Biocatalytic reduction represents an emerging approach for the asymmetric reduction of β-keto esters [16]. Engineered Escherichia coli cells harboring specific carbonyl reductases can achieve high enantioselectivity in the reduction of related acetoacetate derivatives [16]. This approach offers advantages in terms of environmental sustainability and stereoselectivity [16].

Substitution Reactions and Functional Group Interconversion

Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various substitution reactions that enable functional group interconversion and structural modification [18] [19]. These reactions are crucial for the development of pharmaceutical intermediates and the synthesis of complex organic molecules.

Nucleophilic aromatic substitution represents a key pathway for introducing different substituents onto the aromatic ring [20]. The electron-withdrawing nitro group activates the benzene ring toward nucleophilic attack, particularly at the ortho and para positions [20]. Common nucleophiles include alkoxides, amines, and thiolates, which can displace hydrogen or other leaving groups under appropriate conditions [20].

Ester hydrolysis and transesterification reactions provide access to carboxylic acid derivatives and alternative ester forms [21] . Acid-catalyzed hydrolysis leads to the formation of the corresponding carboxylic acid, while base-catalyzed conditions can result in saponification [21]. Transesterification reactions with different alcohols allow for the modification of the ester functionality, which is particularly important in pharmaceutical applications where different ester groups can affect bioavailability and pharmacokinetics [21] .

Functional group interconversion strategies enable the transformation of the compound into various structural analogs [23] [24]. These transformations often involve multiple steps and can include the conversion of the nitro group to other nitrogen-containing functionalities, modification of the carbonyl groups, and alteration of the conjugated system [23] [24]. Such transformations are essential for structure-activity relationship studies and the optimization of biological activity [23] [24].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard